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Compound of Interest

Compound Name: 1-Benzylpyrrolidine-2,5-dione

Cat. No.: B1295089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 1-benzylpyrrolidine-
2,5-dione, also known as N-benzylsuccinimide. The following sections detail the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a

comprehensive resource for the characterization of this compound.

Core Spectroscopic Data
The spectral data for 1-benzylpyrrolidine-2,5-dione is summarized below. These values are

compiled from typical spectral data for the functional groups present in the molecule and

available reference spectra.

1H and 13C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

carbon-hydrogen framework of a molecule.
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1H NMR Data (500

MHz, CDCl3)

Chemical Shift (δ)

[ppm]
Multiplicity Integration Assignment

7.35 - 7.25 Multiplet 5H
Aromatic protons

(C6H5)

4.65 Singlet 2H
Methylene protons (N-

CH2)

2.70 Singlet 4H
Methylene protons

(CO-CH2-CH2-CO)

13C NMR Data (125 MHz, CDCl3)

Chemical Shift (δ) [ppm] Assignment

177.0 Carbonyl carbons (C=O)

135.8 Quaternary aromatic carbon (Cipso)

128.9 Aromatic carbons (Cortho, Cmeta)

128.3 Aromatic carbon (Cpara)

43.5 Methylene carbon (N-CH2)

28.5 Methylene carbons (CO-CH2-CH2-CO)

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR Absorption Data (KBr Pellet)

Wavenumber (cm-1) Assignment

3030 Aromatic C-H stretch

2935 Aliphatic C-H stretch

1770, 1700 Asymmetric and symmetric C=O stretch (imide)

1410 CH2 bend

1180 C-N stretch

730, 695 Aromatic C-H out-of-plane bend

Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule.

Mass Spectrometry Data (Electron

Ionization, 70 eV)

m/z Relative Intensity (%)

189 40

91 100

100 30

77 15

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 1-benzylpyrrolidine-2,5-dione (5-10 mg) is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v)
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tetramethylsilane (TMS) as an internal standard.

Data Acquisition: The 1H and 13C NMR spectra are recorded on a 500 MHz spectrometer.

For 1H NMR, the spectral width is set to 12 ppm, and 16 scans are acquired with a

relaxation delay of 1 second.

For 13C NMR, a proton-decoupled spectrum is obtained with a spectral width of 220 ppm.

A total of 1024 scans are accumulated with a relaxation delay of 2 seconds.

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase

and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for 1H

NMR and the residual solvent signal of CDCl3 at 77.16 ppm for 13C NMR.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of 1-benzylpyrrolidine-2,5-dione (1-2 mg) is finely

ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate

mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The

spectrum is recorded over the range of 4000-400 cm-1 by co-adding 32 scans at a resolution

of 4 cm-1. A background spectrum of a pure KBr pellet is also recorded and subtracted from

the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 1-benzylpyrrolidine-2,5-dione in a volatile organic

solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via

direct infusion or through a gas chromatograph.

Ionization: The sample is ionized using electron ionization (EI) with an electron energy of 70

eV.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a quadrupole mass analyzer.
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Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Analytical Workflow
The logical flow of spectral data analysis, from sample preparation to structural elucidation, is

depicted in the following diagram.

Spectral Analysis Workflow for 1-Benzylpyrrolidine-2,5-dione

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Structural Elucidation
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Caption: Workflow for the spectral analysis of 1-benzylpyrrolidine-2,5-dione.

In-Depth Spectral Interpretation
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NMR Spectra Analysis
The 1H NMR spectrum provides key structural information. The multiplet between 7.35 and

7.25 ppm, integrating to 5 protons, is characteristic of the monosubstituted benzene ring. The

singlet at 4.65 ppm, integrating to 2 protons, is assigned to the methylene protons of the benzyl

group (N-CH2). The singlet at 2.70 ppm, with an integration of 4 protons, corresponds to the

two equivalent methylene groups of the succinimide ring.

The 13C NMR spectrum corroborates the structure. The signal at 177.0 ppm is indicative of the

two equivalent imide carbonyl carbons. The aromatic carbons appear in the range of 128.3 to

135.8 ppm. The signal at 43.5 ppm is assigned to the benzylic methylene carbon, and the peak

at 28.5 ppm corresponds to the two equivalent methylene carbons of the pyrrolidine-2,5-dione

ring.

IR Spectrum Analysis
The IR spectrum displays characteristic absorption bands confirming the presence of the key

functional groups. The strong absorptions at 1770 and 1700 cm-1 are typical for the

asymmetric and symmetric stretching vibrations of the imide carbonyl groups. The presence of

the aromatic ring is confirmed by the C-H stretching vibration at 3030 cm-1 and the out-of-plane

bending vibrations at 730 and 695 cm-1. The aliphatic C-H stretching is observed at 2935 cm-

1. The C-N stretching vibration is assigned to the band at 1180 cm-1.

Mass Spectrum Analysis
The mass spectrum shows a molecular ion peak [M]+ at an m/z of 189, which corresponds to

the molecular weight of 1-benzylpyrrolidine-2,5-dione (C11H11NO2). The most intense peak

in the spectrum, the base peak, is observed at m/z 91. This fragment corresponds to the stable

tropylium cation ([C7H7]+), formed by the cleavage of the benzylic C-N bond. Another

significant fragment is seen at m/z 100, resulting from the loss of the benzyl group. The peak at

m/z 77 is attributed to the phenyl cation ([C6H5]+). This fragmentation pattern is consistent with

the proposed structure.

To cite this document: BenchChem. [Spectral Data Analysis of 1-Benzylpyrrolidine-2,5-dione:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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